1,1-Dimethyl-3-(2,6-xylyl)urea
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Overview
Description
1,1-Dimethyl-3-(2,6-xylyl)urea is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.263 g/mol It is a derivative of urea, featuring a dimethyl substitution at the nitrogen atoms and a xylyl group at the 3-position
Preparation Methods
The synthesis of 1,1-Dimethyl-3-(2,6-xylyl)urea typically involves the reaction of 2,6-dimethylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,1-Dimethyl-3-(2,6-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethyl-3-(2,6-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(2,6-xylyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1-Dimethyl-3-(2,6-xylyl)urea can be compared with other similar compounds such as:
1,3-Dimethylurea: A simpler derivative with different chemical properties and applications.
2,6-Dimethylphenylurea: Another derivative with a different substitution pattern.
N,N’-Dimethylurea: A related compound with distinct reactivity and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
60006-08-8 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-6-5-7-9(2)10(8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) |
InChI Key |
FKGQOVASLBRUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N(C)C |
Origin of Product |
United States |
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